Cas no 2172065-57-3 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid)

2172065-57-3 structure
Nome do Produto:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid
- 2172065-57-3
- EN300-1474651
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- Inchi: 1S/C22H24N2O7/c1-24(31-13-21(27)28)20(26)10-14(25)11-23-22(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,25H,10-13H2,1H3,(H,23,29)(H,27,28)
- Chave InChI: MPEORVIWOUHEKF-UHFFFAOYSA-N
- SMILES: O(C(NCC(CC(N(C)OCC(=O)O)=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Propriedades Computadas
- Massa Exacta: 428.15835111g/mol
- Massa monoisotópica: 428.15835111g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 10
- Complexidade: 621
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 125Ų
- XLogP3: 1.5
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474651-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1474651-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1474651-1000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474651-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474651-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1474651-0.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1474651-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1474651-250mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474651-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1474651-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-N-methylbutanamido]oxy}acetic acid |
2172065-57-3 | 5g |
$9769.0 | 2023-06-06 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidooxy}acetic acid Literatura Relacionada
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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